![molecular formula C22H16N4O4 B4712567 2-benzyl-N'-isonicotinoyl-1,3-dioxo-5-isoindolinecarbohydrazide](/img/structure/B4712567.png)
2-benzyl-N'-isonicotinoyl-1,3-dioxo-5-isoindolinecarbohydrazide
Übersicht
Beschreibung
2-benzyl-N'-isonicotinoyl-1,3-dioxo-5-isoindolinecarbohydrazide, also known as Isoniazid, is a synthetic compound that is commonly used as an anti-tuberculosis drug. Isoniazid was first synthesized in 1912 by Paul Ehrlich, a German scientist, but it was not until the 1950s that its therapeutic properties were discovered. Since then, Isoniazid has been widely used in the treatment of tuberculosis, and it has been the subject of numerous scientific studies.
Wirkmechanismus
The mechanism of action of 2-benzyl-N'-isonicotinoyl-1,3-dioxo-5-isoindolinecarbohydrazide involves the inhibition of the enzyme InhA, which is involved in the synthesis of mycolic acids. This compound is a prodrug that is activated by the enzyme KatG, which is produced by mycobacteria. Once activated, this compound forms a covalent bond with the NADH cofactor of InhA, which inhibits the enzyme's activity. This leads to the inhibition of mycolic acid synthesis and the death of the bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This can lead to an increase in the levels of these neurotransmitters in the brain, which can have a number of effects on mood and behavior. This compound has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to an increase in the levels of acetylcholine in the brain, which can have a number of effects on cognition and memory.
Vorteile Und Einschränkungen Für Laborexperimente
2-benzyl-N'-isonicotinoyl-1,3-dioxo-5-isoindolinecarbohydrazide has a number of advantages and limitations for lab experiments. It is a relatively inexpensive drug that is readily available, making it a popular choice for researchers. It is also relatively easy to synthesize in a laboratory setting. However, this compound has a narrow therapeutic index, which means that it can be toxic at high doses. This can make it difficult to use in certain experiments. Additionally, this compound has a number of interactions with other drugs, which can complicate experimental design.
Zukünftige Richtungen
There are a number of future directions for research on 2-benzyl-N'-isonicotinoyl-1,3-dioxo-5-isoindolinecarbohydrazide. One area of research is the development of new drugs that target the same pathway as this compound but with fewer side effects. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. This could help to identify patients who are at risk of developing drug-resistant tuberculosis and to develop more personalized treatment strategies. Finally, there is a need for more research on the biochemical and physiological effects of this compound, particularly in relation to its effects on neurotransmitter systems. This could lead to the development of new treatments for a range of neurological disorders.
Wissenschaftliche Forschungsanwendungen
2-benzyl-N'-isonicotinoyl-1,3-dioxo-5-isoindolinecarbohydrazide has been extensively studied for its therapeutic properties in the treatment of tuberculosis. It is a first-line drug that is used in combination with other anti-tuberculosis drugs to treat both drug-sensitive and drug-resistant strains of tuberculosis. This compound works by inhibiting the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria. This leads to the death of the bacteria and the resolution of the infection.
Eigenschaften
IUPAC Name |
2-benzyl-1,3-dihydroxy-N-(pyridine-4-carbonylimino)isoindole-5-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O4/c27-19(15-8-10-23-11-9-15)24-25-20(28)16-6-7-17-18(12-16)22(30)26(21(17)29)13-14-4-2-1-3-5-14/h1-12,29-30H,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLNVSQFJRUCIQU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C3C=CC(=CC3=C2O)C(=O)N=NC(=O)C4=CC=NC=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.